molecular formula C12H18BrNO4 B8127072 (2,5-dioxopyrrolidin-1-yl) 8-bromooctanoate

(2,5-dioxopyrrolidin-1-yl) 8-bromooctanoate

Cat. No.: B8127072
M. Wt: 320.18 g/mol
InChI Key: LHKDWGLZMFQSGB-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 8-bromooctanoate is a chemical compound with the molecular formula C12H18BrNO4 and a molecular weight of 320.2 g/mol. It is commonly used in various chemical and biological applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 8-bromooctanoate typically involves the reaction of 8-bromo-octanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like methylene chloride under nitrogen atmosphere . The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in bulk and stored under specific conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 8-bromooctanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester bond can be hydrolyzed to yield 8-bromo-octanoic acid and N-hydroxysuccinimide.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, often using water or aqueous solutions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of 8-bromo-octanoic acid can be formed.

    Hydrolysis Products: The primary products of hydrolysis are 8-bromo-octanoic acid and N-hydroxysuccinimide.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 8-bromooctanoate is widely used in scientific research due to its versatility:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various derivatives and intermediates.

    Biology: The compound is employed in biochemical studies, including enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 8-bromooctanoate involves its reactivity with nucleophiles. The bromine atom serves as a leaving group, allowing the compound to undergo substitution reactions. The ester bond can also be hydrolyzed, releasing 8-bromo-octanoic acid and N-hydroxysuccinimide . These reactions are facilitated by the presence of specific reagents and conditions.

Comparison with Similar Compounds

Similar Compounds

    8-Bromooctanoic acid:

    2,5-Dioxopyrrolidin-1-yl octanoate: Another ester derivative with comparable properties and applications.

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 8-bromooctanoate is unique due to its combination of a bromine atom and an ester functional group, which provides distinct reactivity and versatility in various chemical and biological applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 8-bromooctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO4/c13-9-5-3-1-2-4-6-12(17)18-14-10(15)7-8-11(14)16/h1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKDWGLZMFQSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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